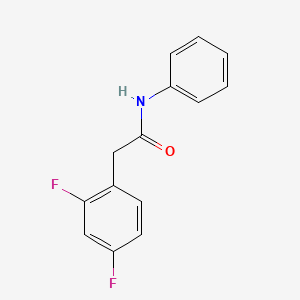

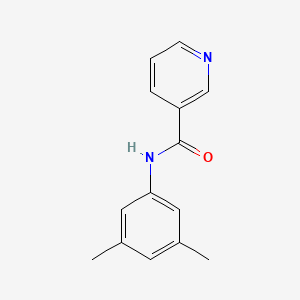

![molecular formula C16H13N5O3S B5546969 5-(4-甲氧基苯基)-4-[(3-硝基亚苄基)氨基]-4H-1,2,4-三唑-3-硫醇](/img/structure/B5546969.png)

5-(4-甲氧基苯基)-4-[(3-硝基亚苄基)氨基]-4H-1,2,4-三唑-3-硫醇

描述

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives often involves multi-step reactions, starting from basic triazole precursors combined with various aldehydes, esters, or halides under specific conditions to introduce different substituents. For example, Bekircan et al. (2008) detailed the synthesis of 4-amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester and its further reaction with aromatic aldehydes to form arylidene hydrazides (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Molecular Structure Analysis

The molecular structure of related 1,2,4-triazole compounds is often determined using X-ray diffraction techniques and density functional theory (DFT) calculations. Şahin et al. (2011) determined the structure of a related compound using X-ray diffraction, revealing dihedral angles and hydrogen bonding patterns that contribute to the stability and reactivity of these molecules (Șahin, Onur, Kantar, Cihan, Bekircan, Olcay, Şaşmaz, Selami, Buyukgungor, Orhan, 2011).

Chemical Reactions and Properties

Triazole derivatives exhibit a range of chemical reactivities, including the ability to undergo further functionalization through reactions with various electrophiles and nucleophiles. The presence of amino, thiol, and methoxy groups in these compounds allows for diverse chemical transformations, leading to a wide array of derivatives with varied chemical properties.

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and crystallinity, can be significantly influenced by the nature of the substituents on the triazole ring. These properties are crucial for determining the compound's suitability for different applications, including its biological activity and material science applications.

Chemical Properties Analysis

1,2,4-Triazole derivatives are known for their rich chemical properties, including their potential as ligands in coordination chemistry, their utility in the synthesis of polymers, and their biological activities. The specific electronic and steric effects imparted by the 4-methoxyphenyl and 3-nitrobenzylidene groups would influence the reactivity and potential applications of the compound of interest.

For further exploration and detailed study, the referenced articles provide a deeper insight into the synthesis, characterization, and applications of related 1,2,4-triazole derivatives:

- (Bekircan, Kucuk, Kahveci, & Bektaş, 2008)

- (Șahin, Onur, Kantar, Cihan, Bekircan, Olcay, Şaşmaz, Selami, Buyukgungor, Orhan, 2011)

科学研究应用

毒性和生物活性

- 一项关于三唑衍生物的急性毒性研究,包括与 5-(4-甲氧基苯基)-4-[(3-硝基亚苄基)氨基]-4H-1,2,4-三唑-3-硫醇 结构相似的化合物,表明这些物质属于第 4 类毒性。引入某些取代基,包括甲氧基亚苄基,会影响毒性水平 (Safonov, 2018)。

酶抑制

- 研究表明,5-(4-甲氧基苯基)-4-苯基-4H-1,2,4-三唑-3-硫醇的 S-烷基化衍生物表现出显着的胆碱酯酶抑制潜力。这表明在治疗与酶功能障碍相关的疾病方面具有潜在应用 (Arfan 等,2018)。

缓蚀

- 三唑衍生物已被研究用作酸性溶液中低碳钢的缓蚀剂。这些化合物的有效性,包括与 5-(4-甲氧基苯基)-4-[(3-硝基亚苄基)氨基]-4H-1,2,4-三唑-3-硫醇 结构相似的化合物,归因于它们在金属表面形成保护层的的能力 (Ansari 等,2014)。

抗氧化剂和 α-葡萄糖苷酶抑制活性

- 含有 1,2,4-三唑和相关环的席夫碱显示出显着的抗氧化剂和 α-葡萄糖苷酶抑制活性,表明在氧化应激和糖尿病管理中具有潜在的治疗应用 (Pillai 等,2019)。

抗癌评估

- 一些 4-氨基-1,2,4-三唑衍生物,其结构与所讨论的化合物相似,已被评估其对各种癌细胞系的抗癌活性,揭示了作为新型抗癌剂的潜力 (Bekircan 等,2008)。

抗菌活性

- 对 1,2,4-三唑衍生物的研究证明了它们的抗菌和抗真菌特性,某些化合物对金黄色葡萄球菌和真菌表现出活性,与氟康唑等标准治疗相当 (Safonov 等,2019)。

抗炎活性

- S-烷基化 5-(2-、3-和 4-甲氧基苯基)-4H-1,2,4-三唑-3-硫醇和相关化合物已被合成,并表现出显着的抗炎活性,表明在治疗炎症性疾病中具有潜在的应用 (Labanauskas 等,2004)。

血清素受体配体

- 一项关于三唑衍生物作为 5-HT1A 血清素受体配体的研究表明,在血清素受体调节至关重要的神经精神疾病中具有潜在应用 (Salerno 等,2004)。

属性

IUPAC Name |

3-(4-methoxyphenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3S/c1-24-14-7-5-12(6-8-14)15-18-19-16(25)20(15)17-10-11-3-2-4-13(9-11)21(22)23/h2-10H,1H3,(H,19,25)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRNFNNIFWPYAB-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methoxyphenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[5-(hydroxymethyl)-2-furoyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546887.png)

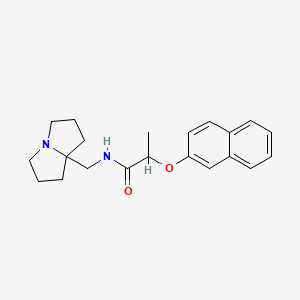

![methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate](/img/structure/B5546909.png)

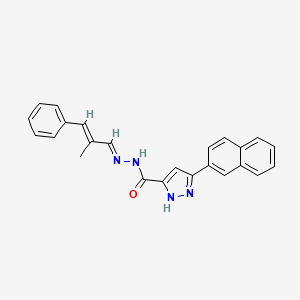

![N'-(2,3-dichlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5546923.png)

![N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546927.png)

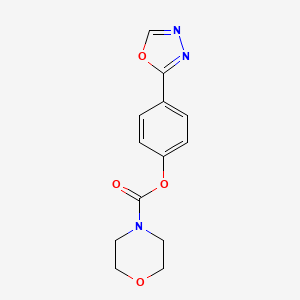

![5-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-furamide hydrochloride](/img/structure/B5546946.png)

![3-amino-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5546953.png)

![4-methyl-2-[(2-phenyl-4-quinazolinyl)amino]phenol](/img/structure/B5546956.png)

![5-ethyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546964.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5546990.png)